molecular formula C8H7NO3S B117059 5-Benzofuransulfonamide CAS No. 145951-22-0

5-Benzofuransulfonamide

Cat. No. B117059
M. Wt: 197.21 g/mol
InChI Key: ITOAGDKJWLAULZ-UHFFFAOYSA-N
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Patent
US05529999

Procedure details

A suspension of 2,3-dihydrobenzofuran-5-sulfonamide (19.9 g, 100 mmol) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (56.7 g, 250 mmol) in dioxane (500 ml) was heated at reflux under nitrogen for 111 hours. The reaction mixture was reduced in volume by evaporation under vacuum and purified by silica gel flash chromatography (EtOAc/hexanes) to provide benzofuran-5-sulfonamide (3.5 g, 18% ) . This was combined with another lot of benzofuran-5-sulfonamide (1.0 g), slurried in ether, collected and vacuum dried at 45° C. overnight to give 4.5 g of benzofuran-5-sulfonamide.
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
56.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([S:10]([NH2:13])(=[O:12])=[O:11])=[CH:9][C:4]=2[CH2:3][CH2:2]1.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>O1CCOCC1>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([S:10]([NH2:13])(=[O:11])=[O:12])=[CH:9][C:4]=2[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
19.9 g
Type
reactant
Smiles
O1CCC2=C1C=CC(=C2)S(=O)(=O)N
Name
Quantity
56.7 g
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 111 hours
Duration
111 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was reduced in volume by evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
purified by silica gel flash chromatography (EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
O1C=CC2=C1C=CC(=C2)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 17.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.